molecular formula C10H10N7O7P B14668611 8-N(3)Cimp CAS No. 51239-30-6

8-N(3)Cimp

Katalognummer: B14668611
CAS-Nummer: 51239-30-6
Molekulargewicht: 371.20 g/mol
InChI-Schlüssel: GAIDUVZRUCJAOG-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nomenclature and Structural Context

8-N(3)CIMP is formally named 8-Azidoinosine cyclic 3',5'-(hydrogen phosphate). The name reflects its key structural modifications compared to inosine (B1671953) monophosphate (IMP). It features an azido (B1232118) group (-N₃) attached at the 8-position of the purine (B94841) ring of inosine, and the phosphate (B84403) group forms a cyclic structure linking the 3' and 5' carbon atoms of the ribose sugar. ontosight.ai

8-N(3)CIMP serves as a synthetic analog of inosine monophosphate (IMP). ontosight.ai IMP is a naturally occurring nucleotide that plays a crucial role in purine metabolism and can be formed through the deamination of adenosine (B11128) monophosphate (AMP). wikipedia.org While sharing the inosine base and a phosphate group, the cyclic nature of the phosphate and the presence of the azido modification at the 8-position differentiate 8-N(3)CIMP from linear IMP. ontosight.ai

8-Azidoinosine cyclic 3',5'-(hydrogen phosphate) is classified within the broader category of azido-modified nucleotides. ontosight.ai This class of compounds is characterized by the incorporation of an azido (N₃) functional group into the nucleotide structure. ontosight.ai The azido group is particularly valuable in chemical biology due to its reactivity, notably its ability to participate in click chemistry reactions. ontosight.ai Other examples of azido-modified nucleotides include 8-azidoadenosine (B559645) 3':5'-cyclic monophosphate (8-Azido-cAMP) and 8-azidoadenosine 5'-triphosphate (8-N₃ATP), which are used in studies related to cyclic AMP signaling and photoaffinity labeling, respectively. ontosight.ainih.gov

Academic and Research Significance

The unique chemical properties conferred by the azido group and the cyclic phosphate make 8-N(3)CIMP a valuable tool in academic and research settings. ontosight.ai

8-N(3)CIMP is utilized in biochemical and molecular biological investigations, particularly in studies involving nucleotide metabolism and signaling pathways. ontosight.ai As an analog of IMP, it can be employed to probe processes related to the biosynthesis and signaling roles of cyclic nucleotides. ontosight.ai Research has explored the synthesis and biological occurrence of cyclic IMP (cIMP), the non-azido analog, and its potential role as a signaling molecule, for instance, as a mediator of hypoxic vasoconstriction. researchgate.netphysiology.org Studies have also investigated the synthesis and properties of various 8-substituted cyclic nucleotides, highlighting the interest in modified cyclic IMP derivatives for understanding cyclic nucleotide signaling. acs.org

The presence of the reactive azido group in 8-N(3)CIMP lends it significant relevance in chemical biology methodologies. ontosight.ai The azido group can participate in bioconjugation reactions, such as click chemistry, allowing for the labeling of biomolecules like proteins or nucleic acids. ontosight.ai This capability facilitates the study of their interactions and functions. ontosight.ai Azido-modified nucleotides in general are important tools in biotechnology, utilized in applications such as metabolic labeling and click chemistry for studying biomolecules. rsc.orgbaseclick.eubaseclick.eu

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

51239-30-6

Molekularformel

C10H10N7O7P

Molekulargewicht

371.20 g/mol

IUPAC-Name

[(2R,5R)-5-(8-azido-6-oxo-1H-purin-9-yl)-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H10N7O7P/c11-16-15-10-14-7-8(12-3-13-9(7)19)17(10)6-1-4(18)5(24-6)2-23-25(20,21)22/h1,3,5-6,18H,2H2,(H,12,13,19)(H2,20,21,22)/t5-,6-/m1/s1

InChI-Schlüssel

GAIDUVZRUCJAOG-PHDIDXHHSA-N

Isomerische SMILES

C1=C([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2N=[N+]=[N-])COP(=O)(O)O)O

Kanonische SMILES

C1=C(C(OC1N2C3=C(C(=O)NC=N3)N=C2N=[N+]=[N-])COP(=O)(O)O)O

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Derivatization of 8 Azidoinosine Cyclic 3 ,5 Hydrogen Phosphate and Analogs

Strategic Approaches to Azido-Modified Nucleotide Synthesis

The construction of 8-azido-cIMP involves a multi-step process that hinges on the foundational principles of nucleoside and nucleotide functionalization. Key strategic considerations include the selective modification of the purine (B94841) base, the introduction of the reactive azido (B1232118) group, and the final formation of the cyclic phosphate (B84403) moiety.

General Principles of Nucleoside and Nucleotide Functionalization

The functionalization of nucleosides and nucleotides is a well-established field, yet it presents inherent challenges due to the multiple reactive sites on both the sugar and the base moieties. Protecting group chemistry is often indispensable to ensure regioselectivity. For modifications at the purine C8 position, the relative acidity of the C8-proton can be exploited, although direct C-H activation is also a viable strategy. Phosphorylation of the 5'-hydroxyl group is a critical step in nucleotide synthesis and can be achieved through various chemical and enzymatic methods. Chemical phosphorylation often employs reagents like phosphoryl chloride or phosphoramidites, necessitating the protection of other hydroxyl groups on the ribose sugar to prevent unwanted side reactions.

Introduction of the Azido Moiety at the 8-Position

The introduction of the azido group at the C8 position of the inosine (B1671953) scaffold is a pivotal step in the synthesis of 8-azido-cIMP. This transformation is most commonly achieved through a nucleophilic substitution reaction on an 8-halopurine precursor, typically 8-bromoinosine. The synthesis of 8-bromoinosine itself can be accomplished by treating inosine with a brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent.

Once the 8-bromo derivative is obtained, it serves as a robust electrophile for the introduction of the azide (B81097). The reaction with an azide salt, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), in a polar aprotic solvent like dimethylformamide (DMF) facilitates the displacement of the bromide, yielding the desired 8-azidoinosine. The reaction conditions, including temperature and reaction time, are optimized to ensure high conversion and minimize side products.

PrecursorReagentProductTypical Conditions
InosineN-Bromosuccinimide (NBS)8-BromoinosineAcetonitrile, reflux
8-BromoinosineSodium Azide (NaN₃)8-AzidoinosineDMF, 70°C

Formation of the Cyclic 3',5'-Phosphate

The final and often most delicate step in the synthesis of 8-azido-cIMP is the formation of the cyclic 3',5'-phosphate ring. This intramolecular cyclization is typically performed on the corresponding 5'-monophosphate derivative, 8-azidoinosine 5'-monophosphate (8-azido-IMP). The synthesis of 8-azido-IMP first requires the selective phosphorylation of the 5'-hydroxyl group of 8-azidoinosine.

The cyclization of the 5'-monophosphate is an intramolecular condensation reaction. A common and effective method involves the use of a condensing agent, such as dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide, in a dilute solution of pyridine or another suitable organic base. This environment promotes the formation of an activated phosphate intermediate, which is then susceptible to nucleophilic attack by the 3'-hydroxyl group, leading to the formation of the cyclic phosphodiester bond and the release of the condensing agent as a urea byproduct. The reaction is carefully monitored to prevent the formation of intermolecular side products. Alternative methods for cyclization can also involve the use of triphenylphosphine and 2,2'-dipyridyl disulfide, which activate the phosphate group for intramolecular attack.

Advanced Synthetic Routes

Beyond the fundamental strategies, the development of more sophisticated and efficient synthetic routes is crucial for accessing these complex molecules in higher yields and with greater purity. These advanced pathways often involve multi-step sequences and must take into account the stereochemical complexities inherent in nucleoside chemistry.

Multistep Synthesis Pathways for Azido-Modified Purine Nucleosides

The synthesis of 8-azido-cIMP is inherently a multistep process that requires careful planning and execution. A representative synthetic pathway would commence with the protection of the hydroxyl groups of inosine, typically through acetylation with acetic anhydride to form 2',3',5'-tri-O-acetylinosine. This protected intermediate is then brominated at the C8 position. The resulting 8-bromo-2',3',5'-tri-O-acetylinosine is subsequently reacted with sodium azide to introduce the azido moiety.

Following the introduction of the azide, the protected 8-azidoinosine is selectively deprotected at the 5'-position to allow for phosphorylation. This can be achieved using specific enzymatic or chemical methods. The resulting 8-azidoinosine with a free 5'-hydroxyl is then phosphorylated using a suitable phosphorylating agent. Finally, after deprotection of the remaining 2'- and 3'-hydroxyl groups, the resulting 8-azidoinosine 5'-monophosphate undergoes the intramolecular cyclization to yield the target molecule, 8-azido-cIMP.

Illustrative Multi-step Pathway:

Protection: Inosine → 2',3',5'-tri-O-acetylinosine

Bromination: 2',3',5'-tri-O-acetylinosine → 8-Bromo-2',3',5'-tri-O-acetylinosine

Azidation: 8-Bromo-2',3',5'-tri-O-acetylinosine → 8-Azido-2',3',5'-tri-O-acetylinosine

Selective 5'-Deprotection: 8-Azido-2',3',5'-tri-O-acetylinosine → 8-Azido-2',3'-di-O-acetylinosine

Phosphorylation: 8-Azido-2',3'-di-O-acetylinosine → 8-Azido-2',3'-di-O-acetylinosine 5'-monophosphate

Deprotection: 8-Azido-2',3'-di-O-acetylinosine 5'-monophosphate → 8-Azidoinosine 5'-monophosphate

Cyclization: 8-Azidoinosine 5'-monophosphate → 8-Azidoinosine cyclic 3',5'-(hydrogen phosphate)

Enantioselective and Diastereoselective Synthesis Considerations

The stereochemistry of nucleoside analogs is critical for their biological activity. In the context of 8-azido-cIMP, the chirality of the ribose sugar is typically derived from the starting material, D-ribose, ensuring the correct enantiomer. However, the formation of the cyclic 3',5'-phosphate introduces a new chiral center at the phosphorus atom, leading to the possibility of two diastereomers, termed the Sp and Rp isomers.

Controlling the diastereoselectivity of the cyclization reaction is a significant challenge in nucleotide chemistry. The spatial orientation of the substituents on the phosphorus atom can profoundly influence the interaction of the cyclic nucleotide with its target proteins. While many chemical cyclization methods result in a mixture of diastereomers that may require challenging separation, advances in stereoselective synthesis offer potential solutions. The use of chiral auxiliaries or stereospecific enzymatic cyclization methods can favor the formation of one diastereomer over the other. For instance, employing a chiral phosphitylating reagent during the phosphorylation step can introduce a bias that is carried through to the cyclization, resulting in an enrichment of the desired diastereomer. The characterization and separation of these diastereomers are often accomplished using techniques such as chiral chromatography or NMR spectroscopy.

Post-Synthetic Modifications and Functionalization Reactions of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) and Analogs

The strategic placement of an azido group at the C8 position of the purine ring in 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) (8-N(3)Cimp) and its analogs transforms these molecules into versatile probes for chemical biology. This functional handle allows for a variety of post-synthetic modifications, enabling the attachment of reporter molecules, affinity tags, and other functionalities. These modifications are crucial for elucidating the roles of cyclic nucleotide signaling pathways.

Click Chemistry Applications (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

The azide group on 8-azidopurine nucleotides serves as a key functional group for "click chemistry," a set of biocompatible, rapid, and specific reactions. nih.govresearchgate.net This approach facilitates the covalent linkage of the nucleotide to a wide array of molecules functionalized with an alkyne partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nd.eduresearchgate.net However, studies on 8-azidoadenosine (B559645), a close analog of 8-azidoinosine, have revealed challenges with this method. The reaction with terminal alkynes often requires prolonged reaction times, an excess of reagents, and elevated temperatures, and even then may result in modest yields. nih.gov For instance, attempts to react 8-azidoadenosine with a terminal alkyne-bearing cyclen Eu3+ complex were unsuccessful even after 120 hours with the addition of excess copper sulfate and sodium ascorbate at reflux temperatures. nih.gov Successful, albeit modest, yields were only achieved with a ribose-protected 8-azidoadenosine and (trimethylsilyl)acetylene at 80°C for 20 hours. nih.gov These difficulties suggest that the electronic properties of the purine ring may hinder the copper-catalyzed reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In contrast to CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has proven to be a highly efficient method for labeling 8-azidopurine nucleosides and nucleotides. nih.gov This reaction occurs between an azide and a strained cyclooctyne, proceeding readily at ambient temperature in aqueous solutions without the need for a cytotoxic copper catalyst. nih.govfiu.edu

Research has demonstrated that 8-azidoadenosine and its derivatives react quantitatively with various cyclooctynes, such as fused cyclopropyl cyclooctyne, dibenzylcyclooctyne, and monofluorocyclooctyne, within 3 hours at room temperature. nih.gov This method has been successfully applied to 8-azidoadenosine 5'-triphosphate (8-azido-ATP), which quantitatively yielded the corresponding triazole product after reaction with a cyclooctyne in aqueous acetonitrile. nih.gov The second-order rate constant for this reaction was determined to be 0.07 M⁻¹s⁻¹, indicating an efficient transformation. nih.gov This high efficiency and biocompatibility make SPAAC the preferred method for labeling 8-azidoinosine cyclic monophosphate and its analogs in complex biological systems, including living cells. fiu.edu

Table 1: Comparison of CuAAC and SPAAC for 8-Azidopurine Nucleotides

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None
Reaction Conditions Often requires elevated temperatures and prolonged reaction times Ambient temperature, aqueous solutions
Efficiency with 8-Azidopurines Generally low to modest yields, can be unreactive High to quantitative yields, rapid reaction times (minutes to hours)
Biocompatibility Limited by the cytotoxicity of the copper catalyst Highly biocompatible, suitable for live-cell applications
Reactant Partner Terminal Alkyne Strained Cyclooctyne

Photoactivatable Group Introduction for Specific Labeling

The azido group at the C8 position of purine nucleotides, including 8-N(3)Cimp and its analogs like 8-azidoguanosine 3',5'-cyclic monophosphate (8-N3cGMP) and 8-azidoadenosine 3',5'-monophosphate (8-N3cAMP), can function as a photoactivatable group. nih.govnih.gov Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. nih.govpnas.org

This technique has been instrumental in identifying and characterizing the binding proteins for these cyclic nucleotides. For example, 8-N3cGMP has been synthesized and used as a photoactive probe to label cGMP-dependent protein kinase. nih.govpnas.org Photolysis of radiolabeled 8-N3cGMP in the presence of the enzyme resulted in the covalent attachment of the analog to the protein. nih.gov This labeling was specific, as it could be competitively inhibited by the addition of the natural ligand, cGMP. nih.gov Half-maximal labeling of the cGMP-dependent protein kinase was observed at a concentration of 2.2 x 10⁻⁷ M. nih.gov

Similarly, 8-N3cAMP has been used to photo-cross-link the cAMP receptor protein (CRP) in Escherichia coli. nih.gov Irradiation of a complex of CRP and radiolabeled 8-N3cAMP led to the covalent incorporation of the label into the protein, demonstrating its utility in mapping ligand-binding sites. nih.gov The labeling was shown to be specific to the cAMP binding site, as it was inhibited by cAMP but not by 5'AMP. nih.gov

Table 2: Research Findings on Photoaffinity Labeling with 8-Azido Cyclic Nucleotides

Compound Target Protein Key Findings
8-Azidoguanosine 3',5'-cyclic monophosphate (8-N3cGMP) cGMP-dependent protein kinase Covalently labels the enzyme upon photolysis; labeling is inhibited by cGMP. nih.gov
8-Azidoadenosine 3',5'-monophosphate (8-N3cAMP) cAMP receptor protein (CRP) in E. coli Covalently cross-links to the cAMP binding site upon UV irradiation; labeling is inhibited by cAMP. nih.gov

These studies underscore the utility of 8-azido cyclic nucleotides as powerful tools for identifying and studying the interactions of their respective binding proteins.

Chemical Stability and Biocompatibility of Azido-Functionalized Nucleotides

The successful application of azido-functionalized nucleotides in biological systems hinges on their chemical stability and biocompatibility. The azido group is considered a bioorthogonal functional group, meaning it is largely unreactive with endogenous biological molecules, thus minimizing off-target effects. nih.govnd.edu This lack of cross-reactivity is crucial for its use in live-cell imaging and other in vivo applications. fiu.edu

The stability of the azido group under physiological conditions is a key attribute. It remains intact in aqueous environments and across a physiological pH range, allowing for its use in complex biological media. acs.org However, the introduction of a bulky modification at the C8 position of a purine nucleotide can have implications for its interaction with other molecules. For instance, the presence of a modification at this position can reduce the stability of DNA duplexes. mdpi.com

Molecular Interactions and Mechanistic Biochemistry of 8 Azidoinosine Cyclic 3 ,5 Hydrogen Phosphate

Interactions with Protein Targets

8-N(3)cIMP interacts with various protein targets, influencing their activity and serving as a tool to probe binding sites and mechanisms.

Binding Affinities and Specificity of 8-N(3)CIMP to Biomolecules

Studies have utilized 8-N(3)cIMP, often in radiolabeled forms like 8-N3-[32P]cIMP, to investigate cyclic nucleotide binding sites on proteins. For instance, it has been used to study cGMP binding sites associated with phosphodiesterase (PDE) in rod outer segments researcher.lifenih.gov. Research on purified phosphodiesterase revealed two classes of cGMP binding sites with apparent KD values of 0.16 and 0.83 µM nih.gov. These high-affinity sites were found to be distinct from the catalytic site of the phosphodiesterase nih.gov. While cAMP, a substrate for phosphodiesterase, did not bind to these high-affinity cGMP-specific sites, 1-methyl-3-isobutylxanthine, an inhibitor of phosphodiesterase activity, enhanced the specific binding of cGMP nih.gov.

Binding affinity and specificity are critical aspects of molecular interactions, influenced by factors such as the structural complementarity between the ligand (8-N(3)cIMP) and the binding site, as well as non-covalent interactions like hydrogen bonds and hydrophobic effects pnas.orgfrontiersin.orgresearchgate.net.

Modulation of Enzyme Activity by Azido-Modified Nucleotides

Azido-modified nucleotides like 8-N(3)cIMP can influence the activity of various enzymes, particularly those involved in cyclic nucleotide signaling.

Cyclic nucleotide phosphodiesterases (PDEs) play a crucial role in regulating intracellular cyclic nucleotide levels by hydrolyzing cAMP and cGMP ahajournals.orgahajournals.org. PDE3 enzymes, for example, have a high affinity for both cAMP and cGMP ahajournals.org. However, their Vmax for cGMP hydrolysis is significantly lower than that for cAMP, allowing cGMP to act as a competitive inhibitor of cAMP hydrolysis ahajournals.orgnih.gov. This mechanism is important for cGMP-mediated regulation of cAMP responses in various cell types nih.gov. While the provided information specifically details the interaction of cGMP and cAMP with PDE3, 8-N(3)cIMP, as a cyclic inosine (B1671953) monophosphate analog, could potentially interact with PDEs that recognize cIMP or have broader substrate specificity, thereby influencing their activity.

Cyclic nucleotides are known to regulate the activity of protein kinases, such as cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG) ahajournals.org. These kinases are downstream effectors in cyclic nucleotide signaling pathways ahajournals.org. While the search results mention the regulation of PKA by cAMP and the use of 8-azido-[32P]cAMP in labeling studies of PKA researchgate.net, direct information on the activation of protein kinases specifically by 8-N(3)cIMP is not explicitly detailed in the provided snippets. However, as an analog of a cyclic nucleotide, it is plausible that 8-N(3)cIMP could interact with and potentially modulate the activity of certain protein kinases, depending on their nucleotide specificity.

Photoinduced Cross-linking and Covalent Adduct Formation with Proteins

The azido (B1232118) group in 8-N(3)cIMP makes it a valuable photoaffinity label. Upon irradiation with UV or visible light, the azido group can be activated to a highly reactive nitrene species, which can then undergo insertion reactions with nearby molecules, including proteins, forming covalent cross-links ontosight.aiwikipedia.orgrsc.orgthermofisher.comcreative-proteomics.com. This photoinduced cross-linking technique is used to capture transient or weak interactions between biomolecules and to identify binding partners wikipedia.orgrsc.orgcreative-proteomics.com.

Studies have employed azido-modified nucleotides, such as 8-azido-ATP and 8-azido-cGMP, for photoaffinity labeling of proteins to identify nucleotide binding sites researchgate.netpnas.org. For example, 8-azido-ATP has been used to label subunits of cytochrome c oxidase researchgate.net. Photoaffinity labeling with 8-azido-[32P]cGMP has been used to identify cGMP-binding proteins in bovine retina, including phosphodiesterase and cGMP-dependent protein kinase pnas.org. The ability of 8-N(3)cIMP to form covalent adducts with proteins upon photoactivation allows for the identification of direct interaction partners and the mapping of binding interfaces.

Interactions with Nucleic Acids

As a nucleotide analog, 8-N(3)cIMP has the potential to interact with nucleic acids (DNA and RNA). Nucleotides are the building blocks of nucleic acids, and their interactions, including base pairing and stacking interactions, are fundamental to nucleic acid structure and function nih.govbeilstein-journals.org. While the provided search results primarily focus on the interactions of 8-N(3)cIMP with proteins, the azido group and the cyclic phosphate (B84403) moiety could influence its interaction with nucleic acids. The azido group could potentially be used for labeling nucleic acids via click chemistry ontosight.ai. Cyclic phosphate structures are also relevant in nucleic acid biology, particularly in RNA processing and ligation, where 2',3'-cyclic phosphates are formed as intermediates beilstein-journals.orgnih.gov. Further research would be needed to fully elucidate the specific modes and consequences of 8-N(3)cIMP interactions with various forms of nucleic acids.

Enzymatic Incorporation into DNA and RNA

Azido-modified nucleosides, including analogs like 8-azidoinosine cyclic 3',5'-(hydrogen phosphate), have been explored as substrates for the metabolic labeling of DNA and RNA mdpi.comnih.govresearchgate.net. The incorporation of modified nucleotides into nucleic acids is typically mediated by various enzymes involved in nucleic acid synthesis and modification. While direct enzymatic incorporation of the cyclic monophosphate form (8-azidoinosine cyclic 3',5'-(hydrogen phosphate)) into extending DNA or RNA chains in the same manner as standard nucleoside triphosphates is not the primary mechanism due to its cyclic monophosphate structure, related azido-nucleoside triphosphates can be enzymatically incorporated. For instance, azido-modified nucleoside triphosphates can be incorporated into RNA by enzymes such as poly(A) polymerase jenabioscience.com. The resulting azide-functionalized nucleic acids can then be utilized for downstream applications jenabioscience.com. The ability of enzymes to handle modified nucleotides with azido groups allows for the creation of labeled nucleic acids, although the specific enzymatic pathways for 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) itself as a direct substrate for polymerization require specific investigation beyond the general use of azido-nucleoside triphosphates.

Applications in Nucleic Acid Labeling and Probing

The presence of the azido group in 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) makes it a valuable tool for labeling and probing nucleic acids through click chemistry ontosight.aibiosynth.com. Click chemistry, particularly the copper-catalyzed or copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the specific and efficient conjugation of azide-modified molecules to alkyne-containing probes jenabioscience.comnih.gov.

In nucleic acid research, this compound or its triphosphate analog can be incorporated into DNA or RNA, either enzymatically or synthetically jenabioscience.combiosynth.com. Once incorporated, the azido group serves as a handle for attaching various tags, such as fluorescent dyes, biotin, or other functional molecules, via click chemistry with a complementary alkyne-modified probe jenabioscience.combiosynth.com. This technique enables the labeling of nucleic acids for various applications, including imaging, tracking, and isolation jenabioscience.combiosynth.com.

For example, azido-conjugated nucleotides, including 8-azidoadenosine (B559645) triphosphate, have been used for click chemistry-based RNA labeling jenabioscience.com. The resulting labeled RNA can be used for subsequent purification or microscopic imaging jenabioscience.com. This approach is particularly useful for studying the localization, structure, and dynamics of DNA and RNA within biological systems biosynth.com.

Analog Functions in Nucleotide Metabolism and Signaling Pathways

8-Azidoinosine cyclic 3',5'-(hydrogen phosphate) is an analog of inosine monophosphate (IMP) and shares structural similarities with cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP) due to its cyclic phosphate group ontosight.aihmdb.canih.gov. This structural resemblance allows it to be used in investigating nucleotide metabolism and signaling pathways involving cyclic nucleotides ontosight.ai.

Investigation of Cyclic Nucleotide Biosynthesis

Cyclic nucleotides such as cAMP and cGMP are crucial second messengers involved in a wide range of cellular processes mdpi.comnih.gov. They are synthesized from ATP and GTP, respectively, by adenylyl cyclases and guanylyl cyclases hmdb.ca. Analogs like 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) can serve as tools to study the enzymes involved in cyclic nucleotide biosynthesis and metabolism. By introducing a modified cyclic nucleotide, researchers can investigate the substrate specificity of these enzymes and potentially identify novel enzymes or pathways involved in cyclic nucleotide metabolism ontosight.ai. While 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) is an analog of cIMP, which itself is less extensively studied compared to cAMP and cGMP, its structural features allow for its use in exploring the broader landscape of cyclic nucleotide metabolism nih.govresearchgate.net.

Elucidation of Cyclic Nucleotide-Mediated Signaling Cascades

Cyclic nucleotides mediate cellular signaling by binding to and regulating the activity of various downstream effector proteins, including protein kinases (like PKA and PKG), phosphodiesterases (PDEs), and ion channels (like CNG and HCN channels) mdpi.comnih.govnih.govgrc.org. Analogs of cyclic nucleotides are valuable probes for studying these interactions and elucidating signaling cascades mdpi.comnih.gov.

8-Azidoinosine cyclic 3',5'-(hydrogen phosphate), as a cyclic nucleotide analog, can potentially interact with proteins that bind cyclic nucleotides ontosight.ai. By using this azido-modified analog, researchers can employ photoaffinity labeling techniques. Upon photoactivation, the azido group can form a highly reactive nitrene, which can covalently crosslink to interacting proteins in close proximity nih.gov. This covalent labeling allows for the identification and isolation of proteins that bind to 8-azidoinosine cyclic 3',5'-(hydrogen phosphate), providing insights into the signaling pathways it might influence nih.gov. For example, 8-azidoguanosine 3',5'-cyclic monophosphate (8-N3cGMP), a related azido cyclic nucleotide analog, has been successfully used as a photoaffinity label to identify cGMP-dependent protein kinase nih.gov.

Mechanistic Insights into Azido Group Reactivity in Biological Systems

The azido group is a key feature of 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) that contributes to its utility in biological research ontosight.ai. The reactivity of the azido group, particularly its ability to form nitrogen-centered radicals, is an important aspect of the mechanistic biochemistry of azidonucleosides in biological systems mdpi.comnih.govresearchgate.net.

Formation and Chemistry of Nitrogen-Centered Radicals from Azidonucleosides

Azido-modified nucleosides can undergo reactions that lead to the formation of nitrogen-centered radicals (NCRs) mdpi.comnih.govresearchgate.net. These radicals are highly reactive species that can participate in various chemical transformations and potentially interact with biological molecules mdpi.comnih.gov. The generation of NCRs from azidonucleosides can occur under different conditions, including reductive conditions or upon exposure to radiation-produced electrons mdpi.comnih.govresearchgate.netfiu.edu.

The chemistry of NCRs derived from azidonucleosides is complex and can involve various radical species, such as aminyl and iminyl radicals mdpi.comnih.gov. The formation and subsequent reactions of these radicals can have biological implications, particularly in the context of DNA damage or enzyme inhibition mdpi.comfiu.edu. For instance, the formation of a sulfinylimine radical has been implicated in the inhibition of ribonucleotide reductases by certain azidonucleotides mdpi.comfiu.edu. Studies using techniques like electron paramagnetic resonance (EPR) spectroscopy have helped to characterize these radical species and understand their formation pathways fiu.edu.

While the formation of NCRs from 8-azidoinosine cyclic 3',5'-(hydrogen phosphate) specifically is not as widely documented as for some other azidonucleosides, the general principles of azido group reactivity suggest that it could potentially undergo similar radical-forming reactions under appropriate conditions mdpi.comnih.govresearchgate.net. This reactivity is a critical consideration when utilizing azidonucleosides in biological experiments, as the generated radicals could potentially lead to off-target effects or influence experimental outcomes mdpi.com.

Due to the strict requirement to focus solely on the chemical compound “8-N(3)Cimp” (8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate)) and the provided outline section "3.4.2. Electrochemical Reduction Mechanisms of Azido-Modified Nucleotides", and based on the available search results, it is not possible to generate the requested article.

Searches for the electrochemical reduction mechanism specifically of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) did not yield relevant information. While general mechanisms for the electrochemical reduction of other azido-modified nucleotides were found, the instructions explicitly prohibit introducing information outside the scope of the specified compound and outline, and require focusing solely on 8-N(3)Cimp.

Therefore, without specific research findings and detailed data on the electrochemical reduction mechanisms of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate), the content required for section 3.4.2 focusing solely on this compound cannot be generated.

A PubChem CID specifically for 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) could not be definitively identified from the search results.

Thus, the article cannot be completed as requested under the given constraints.

Advanced Research Applications and Methodological Contributions of 8 Azidoinosine Cyclic 3 ,5 Hydrogen Phosphate

Bioconjugation Strategies in Molecular Biology and Chemical Biology

The azido (B1232118) group of 8-N(3)Cimp serves as a handle for covalent attachment to other molecules, a process central to bioconjugation. ontosight.ai This allows for the labeling and modification of various biomolecules to study their localization, interactions, and dynamics within complex biological systems. ontosight.ai

Functionalization of Nucleic Acids for Analytical and Synthetic Purposes

The incorporation of 8-N(3)Cimp into nucleic acids allows for their functionalization. As a nucleotide analog, it can potentially be incorporated into DNA or RNA strands during synthesis. The introduced azido group then provides a site for subsequent bioconjugation reactions, enabling the attachment of various moieties to the nucleic acid. ontosight.ai This functionalization is valuable for analytical purposes, such as labeling nucleic acids for imaging or detection, and for synthetic applications, such as creating modified oligonucleotides with altered properties or functions. ontosight.ai The use of other modified nucleotides and the study of nucleic acid cleavage mechanisms underscore the methodologies involved in manipulating nucleic acid structure and function. beilstein-journals.orgqmul.ac.uk

Photoaffinity Labeling for Target Identification and Ligand-Binding Site Characterization

Photoaffinity labeling is a powerful technique used to identify biomolecules that interact with a specific ligand and to map the ligand-binding site. nih.gov This method typically involves a photoreactive analog of the ligand which, upon irradiation with UV light, forms a covalent bond with interacting residues in close proximity. Azido groups are commonly used as photoreactive moieties in such probes.

Identification of Protein-Ligand Interactions in Complex Biological Systems

8-N(3)Cimp, as an analog of IMP and a cyclic nucleotide, can serve as a photoaffinity probe for proteins that bind cyclic nucleotides or related inosine (B1671953) derivatives. ontosight.ai Upon photoactivation, the azido group generates a highly reactive nitrene species that can insert into nearby C-H or N-H bonds, forming a covalent linkage between the probe and the interacting protein. This irreversible tagging allows for the identification of the protein target, even in complex biological mixtures, through techniques like gel electrophoresis and mass spectrometry. ontosight.ai Studies using 8-azidoadenosine (B559645) 3',5'-monophosphate (8-N3cAMP), a related azido-modified cyclic nucleotide, have successfully demonstrated the photoaffinity labeling of the cAMP receptor protein (CRP) in Escherichia coli, highlighting the utility of such probes in identifying protein-ligand interactions. nih.gov Another example involves the photoaffinity labeling of cAMP-dependent protein kinase II, where 8-azidoadenosine 3':5'-monophosphate was used to identify the regulatory subunit as the binding target. nih.gov

Mapping of Ligand-Binding Sites within Biomolecules

Beyond identifying the interacting protein, photoaffinity labeling with 8-N(3)Cimp can also provide information about the specific amino acid residues within the binding site that are in close contact with the ligand. After photoincorporation, the labeled protein can be digested with proteases, and the peptide containing the covalently attached probe can be isolated and sequenced. nih.gov The position of the modification within the peptide identifies the amino acid residue that was part of the binding site. nih.gov This detailed mapping provides valuable insights into the molecular interactions governing ligand binding and can inform structure-based drug design. Research involving the mapping of cyclic nucleotide binding sites in protein kinase I further illustrates this application. nih.gov

Development of Clickable Photoprobes

The presence of the azido group in 8-N(3)Cimp allows for the development of clickable photoprobes. This strategy combines photoaffinity labeling with click chemistry. After photoinduced covalent labeling of the target biomolecule, a click chemistry reaction can be performed to attach a detectable tag (e.g., a fluorophore, biotin) to the azido group of the incorporated probe. ontosight.ai This "tag-what-you-label" approach can enhance sensitivity and versatility in detecting and analyzing the labeled target. ontosight.ai This is particularly useful for imaging applications or for isolating labeled proteins or nucleic acids for further study. The concept of using clickable probes is a significant advancement in chemical biology, enabling more sophisticated experiments. nih.gov

Probing Nucleotide Metabolism and Signal Transduction

8-Azidoinosine cyclic 3',5'-(Hydrogen Phosphate) serves as a valuable tool for investigating nucleotide metabolism and the signaling pathways that involve cyclic nucleotides. Its structural similarity to naturally occurring cyclic nucleotides allows researchers to utilize it in studies exploring these fundamental cellular processes.

Use as a Chemical Probe for Cyclic Nucleotide Pathways

As an analog of cyclic IMP, 8-azidoinosine cyclic 3',5'-(Hydrogen Phosphate) can be employed as a chemical probe to study cyclic nucleotide pathways. Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are crucial second messengers involved in a wide array of cellular signaling events. By introducing a modified cyclic nucleotide like 8-azidoinosine cyclic 3',5'-(Hydrogen Phosphate), researchers can potentially track its interactions with components of these pathways, elucidate downstream effects, and gain insights into the regulatory mechanisms involved. The azido group provides a handle for subsequent labeling or modification, enabling techniques like click chemistry to visualize or isolate binding partners within the complex cellular environment.

Applications in Investigating Cellular Processes (e.g., DNA Replication)

While the provided search results primarily highlight its use in nucleotide metabolism and signaling, the general properties of azido-modified nucleotides suggest potential applications in investigating other cellular processes. Azido-modified nucleotides have been explored for their potential in pharmaceutical research, including the development of antiviral or anticancer drugs. Although direct evidence from the search results specifically detailing the use of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) in DNA replication studies was not prominently found, the broader category of modified nucleotides, particularly those with clickable handles like the azido group, are commonly used to study nucleic acid synthesis and metabolism. Such applications often involve incorporating the modified nucleotide into newly synthesized DNA or RNA and then using click chemistry to attach a fluorescent tag or other reporter molecule, allowing for visualization or isolation of replicating DNA or transcribed RNA.

Enzymatic Studies and Inhibitor/Substrate Profiling

The cyclic phosphate (B84403) structure of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) makes it relevant for studies involving enzymes that act on cyclic nucleotides, such as phosphodiesterases and kinases.

Evaluation of Substrate Specificity for Phosphodiesterases and Kinases

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, thereby regulating their intracellular concentrations and downstream signaling. Kinases, particularly cyclic nucleotide-dependent protein kinases, are also key players in these pathways, being activated by cyclic nucleotides to phosphorylate target proteins. Analogs of cyclic nucleotides, like 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate), can be evaluated for their ability to serve as substrates for these enzymes. By studying how efficiently PDEs hydrolyze 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) or how kinases interact with it, researchers can gain insights into the substrate specificity of these enzymes and how modifications to the nucleotide structure affect enzymatic activity. While specific data on 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) as a substrate for PDEs or kinases was not detailed in the immediate search results, studies on other cyclic nucleotide analogs, such as 8-bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP), have shown that modifications can influence resistance to phosphodiesterase degradation and affect kinase activation. Research on 2',3'-cyclic IMP has shown it to be a substrate for 2',3'-cyclic-nucleotide 3'-phosphodiesterase.

Development of Enzyme Inhibitors based on Cyclic Nucleotide Analogs

Analogs of cyclic nucleotides can also serve as starting points for the development of enzyme inhibitors. By designing molecules that mimic the structure of cyclic nucleotides but are not effectively hydrolyzed by phosphodiesterases or that interfere with the binding of cyclic nucleotides to kinases, researchers can create inhibitors that modulate the activity of these enzymes. For instance, 8-substituted N1-inosine 5'-monophosphate derivatives, prepared from cyclic parent compounds, have shown potential as inhibitors of CD38-mediated cADPR hydrolysis. This indicates that modifications at the 8-position of inosine-based nucleotides can yield compounds with inhibitory properties against enzymes involved in nucleotide metabolism. While the search results did not provide specific examples of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) being directly developed as an enzyme inhibitor, its structure as an 8-substituted cyclic inosine monophosphate analog makes it a relevant compound in the context of exploring cyclic nucleotide-based enzyme modulation.

Compound NamePubChem CID
8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate)To be found

Note: A specific PubChem CID for "8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate)" was not directly found in the initial searches. The PubChem search for "8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate)" did not return a direct match in the initial results. Further investigation would be needed to confirm a specific CID for this exact compound.The compound 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate), also known as 8-N(3)CIMP or 8-azido cyclic IMP, is a synthetic analog of inosine monophosphate (IMP). It is an azido-modified nucleotide featuring an azido group (-N3) at the 8-position of the inosine purine (B94841) ring and a cyclic 3',5'-monophosphate structure. This unique combination makes it valuable for various biochemical and biotechnological applications, particularly those involving bioconjugation reactions like click chemistry.

Probing Nucleotide Metabolism and Signal Transduction

8-Azidoinosine cyclic 3',5'-(Hydrogen Phosphate) serves as a valuable tool for investigating nucleotide metabolism and the signaling pathways that involve cyclic nucleotides. Its structural similarity to naturally occurring cyclic nucleotides allows researchers to utilize it in studies exploring these fundamental cellular processes.

Use as a Chemical Probe for Cyclic Nucleotide Pathways

As an analog of cyclic IMP, 8-azidoinosine cyclic 3',5'-(Hydrogen Phosphate) can be employed as a chemical probe to study cyclic nucleotide pathways. Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are crucial second messengers involved in a wide array of cellular signaling events. By introducing a modified cyclic nucleotide like 8-azidoinosine cyclic 3',5'-(Hydrogen Phosphate), researchers can potentially track its interactions with components of these pathways, elucidate downstream effects, and gain insights into the regulatory mechanisms involved. The azido group provides a handle for subsequent labeling or modification, enabling techniques like click chemistry to visualize or isolate binding partners within the complex cellular environment. This compound can be used to investigate nucleotide metabolism, including the biosynthesis and signaling pathways involving cyclic nucleotides.

Applications in Investigating Cellular Processes (e.g., DNA Replication)

While the provided search results primarily highlight its use in nucleotide metabolism and signaling, the general properties of azido-modified nucleotides suggest potential applications in investigating other cellular processes. Azido-modified nucleotides have been explored for their potential in pharmaceutical research, including the development of antiviral or anticancer drugs. Although direct evidence from the search results specifically detailing the use of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) in DNA replication studies was not prominently found, the broader category of modified nucleotides, particularly those with clickable handles like the azido group, are commonly used to study nucleic acid synthesis and metabolism. Such applications often involve incorporating the modified nucleotide into newly synthesized DNA or RNA and then using click chemistry to attach a fluorescent tag or other reporter molecule, allowing for visualization or isolation of replicating DNA or transcribed RNA.

Enzymatic Studies and Inhibitor/Substrate Profiling

The cyclic phosphate structure of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) makes it relevant for studies involving enzymes that act on cyclic nucleotides, such as phosphodiesterases and kinases.

Evaluation of Substrate Specificity for Phosphodiesterases and Kinases

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, thereby regulating their intracellular concentrations and downstream signaling. Kinases, particularly cyclic nucleotide-dependent protein kinases, are also key players in these pathways, being activated by cyclic nucleotides to phosphorylate target proteins. Analogs of cyclic nucleotides, like 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate), can be evaluated for their ability to serve as substrates for these enzymes. By studying how efficiently PDEs hydrolyze 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) or how kinases interact with it, researchers can gain insights into the substrate specificity of these enzymes and how modifications to the nucleotide structure affect enzymatic activity. While specific data on 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) as a substrate for PDEs or kinases was not detailed in the immediate search results, studies on other cyclic nucleotide analogs, such as 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP), have shown that modifications can influence resistance to phosphodiesterase degradation and affect kinase activation. Research on 2',3'-cyclic IMP has shown it to be a substrate for 2',3'-cyclic-nucleotide 3'-phosphodiesterase.

Structural and Computational Characterization of 8 Azidoinosine Cyclic 3 ,5 Hydrogen Phosphate

Spectroscopic Analysis of Azido-Modified Nucleotides

Spectroscopic techniques play a crucial role in the characterization of azido-modified nucleotides, providing insights into their structure, stability, and electronic properties. While specific detailed spectroscopic data for 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) are not extensively available in the immediate literature search, studies on related azido-modified nucleosides and nucleotides demonstrate the utility of methods such as UV, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and analysis of their behavior in solution nih.govscienceopen.comresearchgate.netnih.gov. UV spectroscopy, for instance, can be used to assess the thermal stability of nucleic acid duplexes containing azido (B1232118) modifications nih.govresearchgate.netnih.gov. CD spectroscopy provides information about the secondary structure and conformational changes of modified oligonucleotides nih.govresearchgate.netnih.gov. NMR spectroscopy is invaluable for detailed structural elucidation and conformational analysis nih.govbeilstein-journals.org.

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing radical intermediates. Studies involving azido-modified nucleosides have utilized EPR to investigate the radicals formed upon electron attachment. Electron addition to the azido group (R-N₃) typically leads to the formation of an unstable azide (B81097) anion radical (RN₃•⁻) acs.orgnih.govresearchgate.netnih.govmdpi.com. This intermediate rapidly loses a molecule of nitrogen (N₂) to yield a nitrene anion radical (RN•⁻) acs.orgnih.govresearchgate.netnih.govmdpi.com. Subsequent protonation of the nitrene anion radical from the surrounding solvent results in the formation of a more stable neutral aminyl radical (RNH•) acs.orgnih.govresearchgate.netnih.govmdpi.com. EPR spectroscopy allows for the identification of these radical species and the study of their subsequent reactions, such as hydrogen abstraction acs.orgnih.govresearchgate.net. While specific EPR studies on radicals derived from 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) were not found, the general principles observed for other azido nucleosides regarding the formation of aminyl radicals via dissociative electron attachment are relevant researchgate.netnih.govmdpi.com.

Voltammetric Studies for Electrochemical Characterization

Voltammetry is employed to electrochemically characterize modified nucleotides, including those containing azido groups. For instance, studies on azidophenyl-modified nucleotides have shown that the azido function exhibits a strong reduction peak in voltammetric analysis, typically around -0.9 V mdpi.comrsc.orgnih.govresearchgate.net. This electrochemical signal is attributed to the reduction of the azido group mdpi.comrsc.orgnih.govresearchgate.net. The voltammetric behavior can be altered by subsequent click chemistry reactions involving the azido group, providing a method for electrochemical detection and monitoring of such transformations rsc.orgnih.govresearchgate.net. This demonstrates the potential of voltammetry for the electrochemical characterization of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) and its reaction products, leveraging the redox activity of the azido moiety.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools for understanding the structural, conformational, and reactive properties of nucleotide analogs like 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate). These methods can provide insights that are complementary to experimental observations.

Conformational Analysis of Purine (B94841) Analogs and Nucleotide Derivatives

Computational methods, such as molecular mechanics, semiempirical calculations, and Density Functional Theory (DFT), are widely used for the conformational analysis of nucleosides, nucleotides, and their analogs beilstein-journals.orgresearchgate.netnih.govresearchgate.nettandfonline.com. These studies explore the preferred orientations of the nucleobase relative to the sugar (glycosidic torsion angle, anti vs. syn conformation) and the puckering of the sugar or sugar-like ring beilstein-journals.orgnih.govnih.gov. For purine nucleosides and nucleotides, both anti and syn conformations around the glycosidic bond are possible, with the preferred conformation often influenced by substituents and the sugar pucker nih.govtandfonline.com. Studies on various nucleotide analogs have shown that modifications to the base or sugar moiety can significantly impact the conformational landscape beilstein-journals.orgnih.govresearchgate.net. Computational analysis can help predict the favored conformers of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate), considering the influence of the 8-azido substitution on the purine base and the constraints imposed by the cyclic phosphate (B84403) ring on the ribose conformation.

Prediction of Molecular Interactions and Binding Energetics

Computational approaches are also employed to predict and analyze molecular interactions and binding energetics involving nucleotide analogs. Techniques such as molecular docking and molecular dynamics simulations can be used to study the interactions of modified nucleotides with proteins or other biomolecules mazums.ac.ir. These studies can help identify potential binding sites, predict binding affinities, and elucidate the nature of intermolecular forces (e.g., hydrogen bonding, van der Waals interactions, electrostatic interactions) that govern molecular recognition mdpi.comchalmers.seodu.edu. While specific studies on the binding energetics of 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) were not found, computational methods applied to other nucleotide analogs interacting with target proteins or enzymes provide a framework for how such interactions could be investigated for this compound mazums.ac.ir. Analysis of intermolecular contacts in crystal structures using methods like Hirshfeld analysis and Atoms in Molecules (AIM) theory can also provide detailed insights into packing interactions influenced by functional groups like the azido group mdpi.comchalmers.se.

Simulation of Reaction Mechanisms and Reactivity

Computational chemistry, particularly DFT calculations, is a valuable tool for simulating reaction mechanisms and predicting the reactivity of organic molecules, including azido compounds nih.govmdpi.com. These methods can be used to study the potential energy surface of a reaction, identify transition states and intermediates, and calculate activation energies acs.orgnih.govnih.gov. For azido-modified nucleotides, computational studies have been used to investigate the mechanisms of radical formation upon electron attachment and the subsequent reactions of these radicals acs.orgnih.govresearchgate.net. They can also help understand the stability of the azido group and its potential reaction pathways, such as nitrogen extrusion or cycloaddition reactions nih.govmdpi.com. Applying these computational techniques to 8-Azidoinosine Cyclic 3',5'-(Hydrogen Phosphate) could provide a deeper understanding of its chemical reactivity, including its behavior in click chemistry reactions or under different environmental conditions.

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